molecular formula C12H11BrN2O3S B5323356 5-(5-bromo-2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(5-bromo-2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No. B5323356
M. Wt: 343.20 g/mol
InChI Key: XEQUMVSIYIJVLD-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-bromo-2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as BZML, is a synthetic compound that belongs to the thiazolidinone family. It has been extensively studied for its potential use in medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves the inhibition of the NF-κB signaling pathway, which plays a key role in regulating inflammation and cell survival. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating Bcl-2 expression. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-bromo-2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity towards cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 5-(5-bromo-2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one could focus on developing more efficient synthesis methods to improve its solubility and bioavailability. It could also be investigated for its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Further studies could also explore its potential as an anti-inflammatory and anti-bacterial agent.

Synthesis Methods

The synthesis of 5-(5-bromo-2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 5-bromo-2,3-dimethoxybenzaldehyde, followed by cyclization with chloroacetic acid to form the thiazolidinone ring. The final product is obtained through purification and recrystallization.

Scientific Research Applications

5-(5-bromo-2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been investigated for its anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

(5Z)-2-amino-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c1-17-8-5-7(13)3-6(10(8)18-2)4-9-11(16)15-12(14)19-9/h3-5H,1-2H3,(H2,14,15,16)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQUMVSIYIJVLD-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C2C(=O)N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C\2/C(=O)N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.